![molecular formula C5H6N2O3 B158980 2-Methoxypyrimidine-4,6-diol CAS No. 1758-98-1](/img/structure/B158980.png)
2-Methoxypyrimidine-4,6-diol
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Description
2-Methoxypyrimidine-4,6-diol, also known as 4-hydroxy-2-methoxy-1H-pyrimidin-6-one, is a compound with the molecular formula C5H6N2O2 . Its molecular weight is 126.11 .
Molecular Structure Analysis
The molecular structure of 2-Methoxypyrimidine-4,6-diol consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . The pyrimidine ring is substituted at the 2nd position by a methoxy group and at the 4th and 6th positions by hydroxy groups .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Methoxypyrimidine-4,6-diol include a density of 1.4±0.1 g/cm3, a boiling point of 314.4±22.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.7 mmHg at 25°C . It also has an enthalpy of vaporization of 57.8±3.0 kJ/mol and a flash point of 143.9±22.3 °C . The index of refraction is 1.614, and it has a molar refractivity of 31.0±0.3 cm3 .Relevant Papers Several papers were found during the search. One paper discusses the synthesis and spectroscopic investigation of azo derivatives of 4,6-dihydroxy-2-methylpyrimidine . Another paper discusses the synthesis of novel 4,6-diaryl-2-aminopyrimidines as potential antiplasmodial agents . A third paper discusses the design and synthesis of 2-alkylpyrimidine-4,6-diol and 6-alkylpyridine-2,4-diol derivatives .
Scientific Research Applications
Synthesis of Pyridines and Pyrimidines
2-Methoxypyrimidine-4,6-diol can be used in the synthesis of functionalized 2,4,6-triaryl pyridines and pyrimidines . This process involves commercially available aromatic ketones, aldehydes, and hexamethyldisilazane (HMDS) as a nitrogen source under microwave irradiation .
Inhibitory Effects on Immune-Activated Nitric Oxide Production
5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines, which can be synthesized from 2-Methoxypyrimidine-4,6-diol, have shown inhibitory effects on immune-activated nitric oxide production . This could have potential applications in the treatment of diseases where the immune response is overactive.
Antiviral Drug Development
2-Methoxypyrimidine-4,6-diol and its derivatives have been found to inhibit the replication of a broad range of viruses . This makes it a potential candidate for the development of new antiviral drugs.
Cancer Therapy
Pyrimidine derivatives, including those that can be synthesized from 2-Methoxypyrimidine-4,6-diol, have been identified as potential drug candidates for cancer therapy . They act as inhibitors of EGFR and Her-2 tyrosine kinases .
Pain Sensitivity and Persistence Regulation
Some pyrimidine derivatives, which can be synthesized from 2-Methoxypyrimidine-4,6-diol, have been found to regulate pain sensitivity and persistence . This could lead to the development of new pain management drugs.
Antidepressant Development
Pyrimidine derivatives, including those that can be synthesized from 2-Methoxypyrimidine-4,6-diol, have been used in the development of antidepressants .
properties
IUPAC Name |
4-hydroxy-2-methoxy-1H-pyrimidin-6-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O3/c1-10-5-6-3(8)2-4(9)7-5/h2H,1H3,(H2,6,7,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INZGPQPOYOLJOW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=CC(=O)N1)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90548466 |
Source
|
Record name | 6-Hydroxy-2-methoxypyrimidin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90548466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxypyrimidine-4,6-diol | |
CAS RN |
1758-98-1 |
Source
|
Record name | 6-Hydroxy-2-methoxypyrimidin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90548466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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